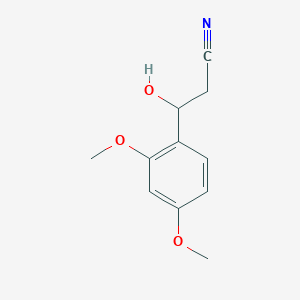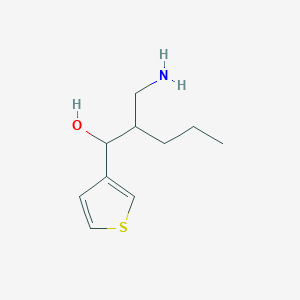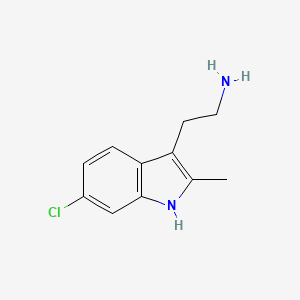![molecular formula C13H25FN2O6S B13564543 tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, a fluorosulfonyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with appropriate reagents to introduce the fluorosulfonyl group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate in solvents like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products:
Substitution Reactions: Products include substituted carbamates with various nucleophiles.
Deprotection Reactions: The major product is the free amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of protected amino acids and peptides .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (3-aminopropyl)carbamate: Another carbamate with a different substitution pattern.
3-(Boc-amino)-1-propanol: A related compound with a hydroxyl group instead of a fluorosulfonyl group.
Uniqueness: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H25FN2O6S |
|---|---|
Molekulargewicht |
356.41 g/mol |
IUPAC-Name |
tert-butyl N-[2-fluorosulfonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25FN2O6S/c1-12(2,3)21-10(17)15-7-9(23(14,19)20)8-16-11(18)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
WLLVNWDQEAVONU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


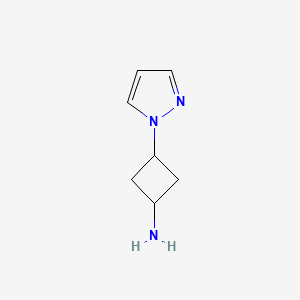
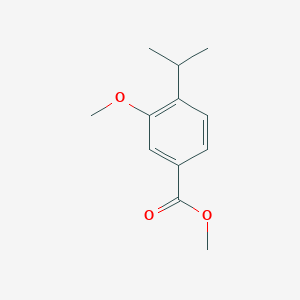
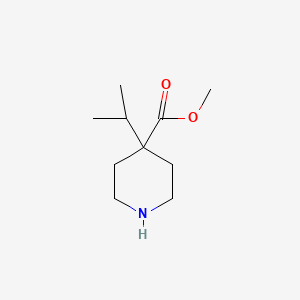
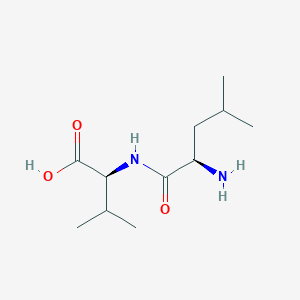
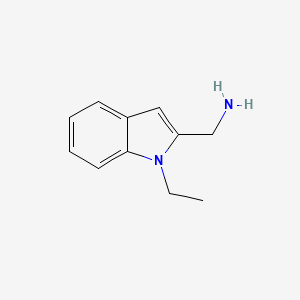
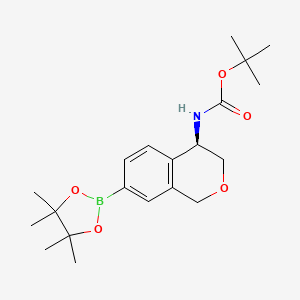
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
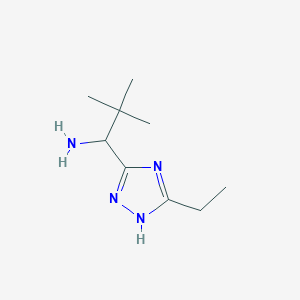
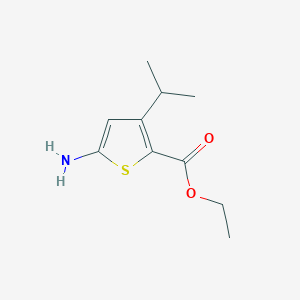
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
